2-(2-Fluoropyridin-4-yl)propan-1-ol
Description
2-(2-Fluoropyridin-4-yl)propan-1-ol is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a hydroxyl group attached to a propyl chain at the 1-position.
Properties
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of Selectfluor® as a fluorinating agent .
Industrial Production Methods
Industrial production of 2-(2-Fluoropyridin-4-yl)propan-1-ol may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2-Fluoropyridin-4-yl)propan-2-one, while reduction can produce 2-(2-Fluoropyridin-4-yl)propane .
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated pyridine ring can interact with biological molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with molecular targets through the fluorine atom and the hydroxyl group. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the propyl chain and hydroxyl group, making it less versatile in certain applications.
4-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(2-Fluoropyridin-4-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(2-Fluoropyridin-4-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluoropyridin-4-yl)propan-1-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 2-fluoropyridine derivatives with propanol precursors under palladium-catalyzed cross-coupling conditions. Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent choice : Use DMF or THF for solubility and stability of intermediates .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Reaction progress should be monitored by TLC or GC-MS.
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm the fluoropyridine ring (δ ~8.3–8.5 ppm for aromatic protons) and propanol chain (δ ~3.6 ppm for -CH₂OH) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and bond lengths .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 170.08).
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer: Enantioselective synthesis requires asymmetric catalysis:
- Chiral reduction : Use (R)- or (S)-BINAP-modified ruthenium catalysts for ketone precursors (e.g., 2-(2-fluoropyridin-4-yl)propanone) to achieve >90% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Combine lipases (e.g., Candida antarctica) with transition-metal catalysts to racemize intermediates and enhance yield .
- Analytical validation : Chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD) to confirm ee .
Q. What computational strategies are suitable for predicting the biological activity and binding affinity of this compound?
Methodological Answer: Leverage molecular docking and QSAR models:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cytochrome P450 enzymes or kinases. The fluorine atom enhances electronegativity, improving binding to hydrophobic pockets .
- QSAR parameters : Calculate logP (≈1.8) and polar surface area (≈20 Ų) to predict membrane permeability and bioavailability .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?
Methodological Answer: Address discrepancies through controlled experiments:
- pH dependence : Test reactivity in buffered solutions (pH 4–10) to identify optimal conditions for SN1/SN2 mechanisms .
- Isotopic labeling : Use ¹⁸O or ²H in the propanol chain to trace substitution pathways via NMR or MS .
- Competitive experiments : Compare reaction rates with non-fluorinated analogs (e.g., 2-pyridin-4-ylpropan-1-ol) to isolate fluorine’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
